N-(2-fluorophenyl)-4-methylbenzamide
Description
N-(2-Fluorophenyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzoyl group attached to a 2-fluorophenylamine moiety. The fluorine atom at the ortho position of the phenyl ring and the methyl group on the benzamide core are critical for its pharmacokinetic and pharmacodynamic properties, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOAFMAVLNYXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291652 | |
| Record name | N-(2-Fluorophenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5215-29-2 | |
| Record name | N-(2-Fluorophenyl)-4-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5215-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Fluorophenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-4-methylbenzamide typically involves the reaction of 2-fluoroaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: N-(2-fluorophenyl)-4-methylbenzamide is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules and as a precursor in the preparation of various derivatives.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its interactions with biological targets and its potential as a lead compound in drug discovery.
Medicine: this compound is explored for its potential therapeutic applications. It is studied for its activity against certain diseases and conditions, and its efficacy and safety profiles are evaluated in preclinical studies.
Industry: In the industrial sector, this compound is used in the development of new materials. It is incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to the desired pharmacological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Insights :
- The 2-fluorophenyl group in this compound enhances target selectivity compared to bulkier substituents (e.g., trifluoromethyl) in PDGFRα inhibitors .
- Bulky side chains (e.g., in Inhibitor 153) improve mutant kinase inhibition but may reduce bioavailability .
HDAC Inhibitors with Benzamide Scaffolds
Benzamide derivatives are prominent in HDAC inhibition due to their zinc-binding capacity. Comparative
Key Insights :
- Fluorination at the phenyl ring (e.g., Compound 136) improves solubility without compromising HDAC1 binding .
- Heterocyclic additions (e.g., imidazole in B10) enhance HDAC2 specificity through hydrogen bonding with Cys156 and His146 .
Halogenated Benzamide Derivatives
Halogen substituents influence physicochemical and biological properties:
Key Insights :
- Heavy halogens (e.g., iodine) increase molecular weight and stability, favoring industrial applications .
- Electron-withdrawing groups (e.g., fluorine) enhance binding to metal ions in sensor applications .
Functional and Structural Determinants of Activity
- Fluorine Position : Ortho-fluorination (as in this compound) improves metabolic stability and target engagement compared to para-fluorinated analogs .
- Linker Flexibility : Compounds with rigid linkers (e.g., ethynyl in Inhibitor 153) show higher kinase affinity but poorer bioavailability .
- Heterocyclic Additions : Imidazole or piperazinyl groups (e.g., B10 , compounds in ) enhance interactions with enzymatic pockets through hydrogen bonding and π-π stacking.
Biological Activity
N-(2-fluorophenyl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound consists of a fluorinated phenyl group attached to a methyl-substituted benzamide structure. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.
Target Interactions
Research suggests that this compound may interact with various enzymes and receptors, influencing several biochemical pathways. One proposed mechanism involves its role as an inhibitor of succinate dehydrogenase (SDH), which is crucial in the tricarboxylic acid (TCA) cycle. By inhibiting SDH, the compound may disrupt normal cellular metabolism, leading to altered energy production and increased apoptosis in cancer cells.
Biochemical Pathways
The compound is hypothesized to affect multiple signaling pathways, including those related to cell proliferation and survival. Its interaction with proteins involved in these pathways could lead to changes in gene expression and cellular responses, particularly in cancerous tissues .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) properties. Studies suggest that derivatives of similar compounds exhibit good bioavailability and metabolic stability, which are essential for effective therapeutic applications.
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways. For instance, it has been observed to significantly reduce cell viability in breast cancer cell lines such as BT-549 with an IC50 value indicating potent activity .
Neuroprotective Effects
In addition to its anticancer potential, this compound may also exhibit neuroprotective effects. Preliminary studies suggest that it could protect neuronal cells from oxidative stress-induced damage, possibly through antioxidant mechanisms. This dual activity makes it a candidate for further exploration in both oncology and neurology.
Case Studies
- Breast Cancer Cell Lines : A study evaluating this compound on BT-549 cells demonstrated significant inhibition of cell growth and induction of apoptosis. The mechanism was linked to the downregulation of c-Myc protein levels, which is often associated with tumorigenesis .
- Neuroprotection : In models of neurodegeneration, this compound showed promise in reducing neuronal death caused by toxic agents. This effect was attributed to its ability to modulate oxidative stress responses and enhance cellular survival pathways.
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
